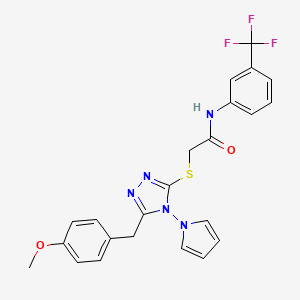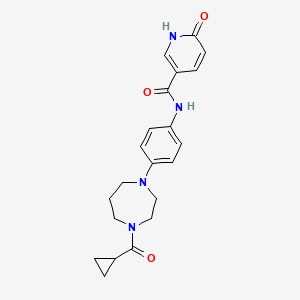
8-Chloro-7-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-7-methoxyquinoline is a chemical compound with the linear formula C10H8ClNO .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H8ClNO . Further structural analysis can be performed using techniques such as NMR, FT-IR, FT-Raman, and UV-Vis spectroscopy .Chemical Reactions Analysis
This compound, like other quinoline derivatives, can undergo a variety of chemical reactions. These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. .Aplicaciones Científicas De Investigación
Chemosensing Applications
8-Chloro-7-methoxyquinoline derivatives have demonstrated potential in chemosensing applications. For example, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ ions, indicating potential use in measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).
Synthesis and Chemical Properties
The synthesis of various chloro-methoxyquinoline compounds has been optimized for different purposes. For instance, 4-Chloro-8-methoxyquinoline was synthesized via a multi-step process involving condensation, cyclization, and chlorination (Jiang Jia-mei, 2010). Additionally, 5-Chloro-8-methoxyquinoline has been used to produce 5-alkyl substituted derivatives, highlighting its versatility in synthetic chemistry (Hojjatie et al., 1989).
Antibacterial and Antimicrobial Applications
Several studies have shown the antibacterial and antimicrobial efficacy of chloro-methoxyquinoline derivatives. For instance, novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety displayed significant antibacterial activity against various bacteria (Qu et al., 2018). Similarly, 8-Methoxyquinoline-5-Amino Acetic Acid exhibited herbicidal activity, indicating its potential in agriculture (A. E. et al., 2015).
Potential in Cancer Research
Some chloro-methoxyquinoline derivatives have shown promise in cancer research. For example, clioquinol, a halogenated 8-hydroxyquinoline, has displayed efficacy in preclinical cancer treatment due to its ability to inhibit proteasome function and bind copper, aiding in the dissolution of beta-amyloid plaques (Mao & Schimmer, 2008).
Metal Ion Detection and Analysis
The use of chloro-methoxyquinoline derivatives in metal ion detection and analysis is notable. For instance, substituted 8-Hydroxyquinolines have been employed in the spectrophotometric determination of various metal ions, highlighting their analytical applications (Blanco et al., 1989).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including receptor tyrosine kinases .
Mode of Action
Quinoline derivatives have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways, particularly those involved in cell proliferation and growth .
Result of Action
Quinoline derivatives have been reported to have various effects at the molecular and cellular levels, including inhibitory effects on cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Análisis Bioquímico
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative and the biomolecules it interacts with.
Cellular Effects
Related compounds such as 8-hydroxyquinoline have been shown to inhibit proteasomal activity and proliferation in cultured human cancer cells . This suggests that 8-Chloro-7-methoxyquinoline may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Propiedades
IUPAC Name |
8-chloro-7-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAFVDTYGSLSMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
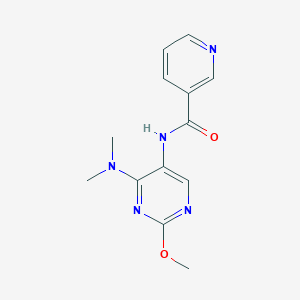
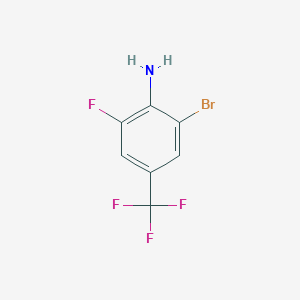

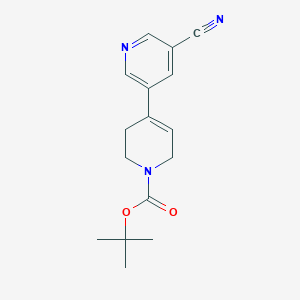
![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)
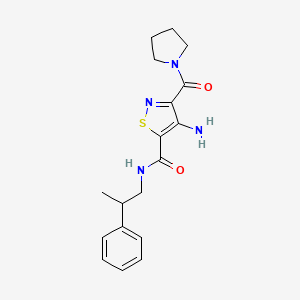
![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)
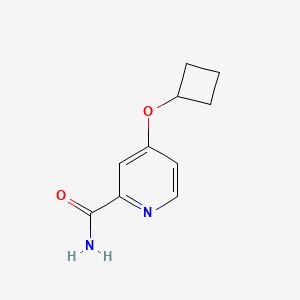
![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2414148.png)
![N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414150.png)
